molecular formula C7H16ClNO B6274164 rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis CAS No. 2307752-19-6

rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis

Cat. No.: B6274164
CAS No.: 2307752-19-6
M. Wt: 165.7
InChI Key:
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Description

rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis: is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by cyclization and subsequent reduction to form the piperidine ring .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and reduction reactions .

Chemical Reactions Analysis

Types of Reactions: rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride, cis is unique due to its specific stereochemistry and the presence of both a piperidine ring and a hydroxyl group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

CAS No.

2307752-19-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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